molecular formula C18H20FNO5 B2429255 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide CAS No. 1797616-18-2

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2429255
CAS No.: 1797616-18-2
M. Wt: 349.358
InChI Key: BABDJGYTOHTRCF-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with methoxy (-OCH3) and fluoro (-F) groups, which can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing fluoro group. These groups can impact the compound’s overall polarity and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamide derivatives are known to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Anaerobic O-Demethylations of Methoxy Compounds Studies on the anaerobic O-demethylation of methoxy compounds by enzymes induced in Sporomusa ovata highlight the microbial capacity to cleave O-methyl ether linkages under anaerobic conditions. This enzymatic activity is critical for understanding the microbial degradation of aromatic compounds in anaerobic environments, with potential applications in bioremediation and the biochemical conversion of methoxylated aromatics to value-added products (Stupperich, Konle, & Eckerskorn, 1996).

Molecular Interactions and Structure Characterization Research on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into the impact of intermolecular interactions on molecular geometry, emphasizing the role of crystal packing and dimerization in the structural properties of similar compounds. This research can inform the design of new materials and pharmaceuticals by understanding how these interactions influence molecular conformation and stability (Karabulut et al., 2014).

Fluorine-18-Labeled Benzamide Analogues for Tumor Imaging Fluorine-18-labeled benzamide analogs have been synthesized for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application is significant for the diagnosis and monitoring of cancer, showcasing the potential of fluorinated benzamide derivatives in medical imaging and oncology research (Tu et al., 2007).

Corrosion Inhibition by Methoxy-Substituted Phenylthienyl Benzamidines Methoxy-substituted phenylthienylbenzamidine derivatives have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This research highlights the potential of similar methoxy-substituted benzamide compounds in industrial applications, particularly in corrosion prevention and material protection (Fouda et al., 2020).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5/c1-23-15-6-5-12(8-13(15)19)18(22)20-10-14(21)11-4-7-16(24-2)17(9-11)25-3/h4-9,14,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABDJGYTOHTRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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